7-Acetylintermedine
Overview
Description
7-Acetylintermedine: is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic properties. It is primarily found in plants of the Boraginaceae family, such as Lithospermum canescens . The compound has a molecular formula of C17H27NO6 and a molecular weight of 341.40 g/mol . This compound is known for its hepatotoxicity, which can lead to liver damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylintermedine involves the esterification of intermedine with acetic anhydride. The reaction typically requires a catalyst, such as pyridine, and is carried out under reflux conditions . The reaction can be summarized as follows: [ \text{Intermedine} + \text{Acetic Anhydride} \rightarrow \text{7-Acetylintermedine} + \text{Acetic Acid} ]
Industrial Production Methods: the extraction from natural sources, such as plants in the Boraginaceae family, is a common method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Acetylintermedine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Oxidation: this compound N-oxide.
Hydrolysis: Intermedine and acetic acid.
Scientific Research Applications
7-Acetylintermedine has several applications in scientific research, including:
Mechanism of Action
7-Acetylintermedine exerts its effects primarily through its hepatotoxic properties. The compound is metabolized in the liver to form reactive intermediates that can bind to cellular macromolecules, leading to liver cell damage and necrosis . The primary molecular targets include DNA and proteins, which can result in genotoxic and cytotoxic effects .
Comparison with Similar Compounds
Intermedine: A precursor to acetylintermedine, lacking the acetyl group.
Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Acetyllycopsamine: Structurally similar to acetylintermedine, with an acetyl group attached to lycopsamine.
Uniqueness: 7-Acetylintermedine is unique due to its specific acetylation, which can influence its reactivity and toxicity compared to other pyrrolizidine alkaloids . The presence of the acetyl group can affect the compound’s solubility, stability, and interaction with biological molecules .
Properties
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOFSJTBIDAHX-CYHLAULCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019870 | |
Record name | 7-Acetylintermedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74243-01-9 | |
Record name | 7-Acetylintermedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74243-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Acetylintermedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074243019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Acetylintermedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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